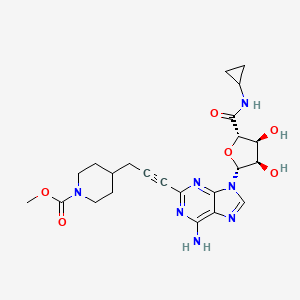
Facinicline
Descripción general
Descripción
Facinicline, also known as MEM-63908 or R-4996, is a selective nicotinic alpha-7 receptor partial agonist. It also exhibits properties as a serotonin 3 receptor antagonist. This compound has been investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease, cognitive symptoms of schizophrenia, and other neurologic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Facinicline can be synthesized through a multi-step process involving the formation of the indazole scaffold. The synthesis typically involves the following steps:
- Formation of the indazole core through cyclization reactions.
- Functionalization of the indazole core with appropriate substituents.
- Introduction of the azabicyclo octane moiety.
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents and solvents.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Facinicline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the indazole core.
Substitution: this compound can undergo substitution reactions to introduce different substituents on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further modified for specific applications .
Aplicaciones Científicas De Investigación
Facinicline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing other bioactive compounds.
Biology: Studied for its effects on nicotinic acetylcholine receptors and serotonin receptors.
Medicine: Investigated for its potential therapeutic effects in Alzheimer’s disease, cognitive impairment, and schizophrenia.
Industry: Utilized in the development of novel pharmaceuticals targeting neurological disorders
Mecanismo De Acción
Facinicline exerts its effects through dual mechanisms:
Nicotinic Alpha-7 Receptor Partial Agonist: this compound binds to and activates the nicotinic alpha-7 receptor, leading to enhanced dopamine efflux and improved cognitive function.
Serotonin 3 Receptor Antagonist: this compound antagonizes the serotonin 3 receptor, which modulates acetylcholine release and contributes to its cognitive-enhancing effects
Comparación Con Compuestos Similares
Varenicline: Another nicotinic receptor partial agonist used for smoking cessation.
Galantamine: A cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: Another cholinesterase inhibitor used for Alzheimer’s disease.
Uniqueness of Facinicline: this compound’s dual mechanism of action, targeting both nicotinic alpha-7 receptors and serotonin 3 receptors, distinguishes it from other similar compounds. This dual action contributes to its potential therapeutic benefits in cognitive disorders .
Propiedades
Número CAS |
677306-35-3 |
|---|---|
Fórmula molecular |
C15H18N4O |
Peso molecular |
270.33 g/mol |
Nombre IUPAC |
N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H18N4O/c20-15(14-11-3-1-2-4-12(11)17-18-14)16-13-9-19-7-5-10(13)6-8-19/h1-4,10,13H,5-9H2,(H,16,20)(H,17,18)/t13-/m1/s1 |
Clave InChI |
TXCYUSKWBHUVEP-CYBMUJFWSA-N |
SMILES |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
SMILES isomérico |
C1CN2CCC1[C@@H](C2)NC(=O)C3=NNC4=CC=CC=C43 |
SMILES canónico |
C1CN2CCC1C(C2)NC(=O)C3=NNC4=CC=CC=C43 |
Apariencia |
Solid powder |
Key on ui other cas no. |
677306-35-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Facinicline; RG-3487; RG 3487; RG3487; R-3487; R 3487; R3487; RO-5313534; RO 5313534; RO5313534; MEM3454; MEM 3454; MEM-3454; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















